molecular formula C19H17NO5 B2865018 Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate CAS No. 859142-97-5

Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate

Cat. No.: B2865018
CAS No.: 859142-97-5
M. Wt: 339.347
InChI Key: QQPFXWPLDVNFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amino group to a substituted coumarin moiety. The coumarin derivative (6-hydroxy-7-methyl-2-oxochromen-4-yl) contributes hydroxyl and methyl substituents, while the benzoate ester group occupies the 2-position of the aromatic ring.

Properties

IUPAC Name

methyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-11-7-17-14(9-16(11)21)12(8-18(22)25-17)10-20-15-6-4-3-5-13(15)19(23)24-2/h3-9,20-21H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPFXWPLDVNFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate, often referred to as a derivative of the coumarin family, exhibits a variety of biological activities that have garnered attention in pharmacological research. This compound's structure suggests potential interactions with biological systems, leading to various therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H21NO7
  • CAS Number : 859861-39-5

The compound features a coumarin backbone, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. A study highlighted that coumarin derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. Specifically, the compound was found to affect the viability of breast cancer cells (MCF-7) through mechanisms involving mitochondrial pathways and apoptosis induction .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. Coumarins are generally recognized for their ability to modulate oxidative stress-related pathways, which is crucial in preventing chronic diseases linked to oxidative damage.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. The compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play significant roles in inflammatory processes. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : It can interfere with signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help reduce oxidative stress by neutralizing ROS.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Breast Cancer Cells : In vitro experiments showed that this compound significantly reduced the proliferation of MCF-7 cells by inducing apoptosis via caspase activation .
  • Antioxidant Efficacy Assessment : This compound was tested against various free radicals, demonstrating substantial scavenging activity comparable to established antioxidants like ascorbic acid .
  • Anti-inflammatory Activity Investigation : In animal models, treatment with the compound resulted in decreased levels of inflammatory markers, suggesting its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to three classes of analogs: coumarin-amino hybrids, methyl benzoate esters, and sulfonylurea-based pesticides. Key differences in functional groups, reactivity, and applications are highlighted below.

Coumarin-Amino Hybrids

Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share spirocyclic architectures but differ in their core structures. While the target compound uses a benzoate ester and coumarin-amino linkage, ’s derivatives incorporate benzothiazole and spirocyclic ether-amide systems. These structural distinctions result in divergent reactivity; for example, the spiro compounds in undergo ring-opening reactions with pyrrolidine to form amide derivatives, whereas the target compound’s ester and coumarin groups may favor hydrolysis or photochemical activity .

Methyl Benzoate Esters

  • Methyl 4-acetamido-2-hydroxybenzoate (): This compound shares the 2-position benzoate ester but replaces the coumarin-amino group with acetamido and hydroxyl substituents. Its synthesis involves acetylation of 4-aminosalicylic acid, contrasting with the target compound’s likely coupling of coumarin and benzoate precursors .
  • Sulfometuron methyl ester (): A sulfonylurea herbicide with a pyrimidinylamino-sulfonyl group at the 2-position. Unlike the target compound’s coumarin linkage, sulfometuron’s sulfonylurea group enables herbicidal activity via acetolactate synthase inhibition .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Applications/Significance Synthesis Route
Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate Coumarin, amino, benzoate ester Hypothesized: Drug delivery, fluorescence probes Likely involves Schiff base formation or nucleophilic substitution
Methyl 4-acetamido-2-hydroxybenzoate Acetamido, hydroxyl, benzoate ester Intermediate for pharmaceuticals Acetylation of 4-aminosalicylic acid derivatives
Sulfometuron methyl ester Pyrimidinylamino-sulfonyl, benzoate ester Herbicide (binds ALS enzyme) Sulfonylation of pyrimidinylamines
8-(4-Dimethylamino-phenyl)-spiro derivatives Benzothiazole, spirocyclic ether-amide Organic synthesis, potential bioactivity Cyclocondensation of diones with imines

Research Findings and Mechanistic Insights

  • Reactivity : The coumarin group in the target compound may confer UV absorption or fluorescence properties, similar to other coumarin derivatives used in sensors . In contrast, sulfometuron methyl ester’s sulfonylurea group is critical for agrochemical activity .
  • Stability : Methyl benzoate esters (e.g., ) are prone to hydrolysis under acidic/basic conditions, suggesting the target compound may require stabilization strategies for biological applications .
  • Synthetic Challenges: The amino-coumarin linkage in the target compound likely requires precise coupling conditions to avoid side reactions, analogous to the spiro compound syntheses in , which employ controlled cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.